N'-(2-ethoxybenzylidene)-4-methoxybenzohydrazide
Description
N'-(2-Ethoxybenzylidene)-4-methoxybenzohydrazide is a hydrazone derivative synthesized via condensation of 2-ethoxybenzaldehyde with 4-methoxybenzohydrazide. Hydrazones are characterized by the R1R2C=N–NH–CO–R3 backbone, where substituents on the benzylidene (R1, R2) and benzohydrazide (R3) moieties dictate their physicochemical and biological properties .
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-7-5-4-6-14(16)12-18-19-17(20)13-8-10-15(21-2)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQPEBOYDBZSBK-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416333 | |
| Record name | AC1NSDAE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303084-22-2 | |
| Record name | AC1NSDAE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is the condensation of 2-ethoxybenzaldehyde with 4-methoxybenzohydrazide in the presence of a suitable catalyst.
Reaction Conditions: The reaction mixture is refluxed for several hours, typically ranging from 4 to 6 hours, to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide has been studied for various scientific research applications, including:
Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Anticonvulsant Activity: It has shown potential as an anticonvulsant agent in various seizure models.
Antitumor Activity: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further research in oncology.
Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory effects in experimental models.
Mechanism of Action
The mechanism of action of N’-(2-ethoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits fungal cell membrane function.
Anticonvulsant Activity: It modulates neurotransmitter release and inhibits neuronal excitability.
Antitumor Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Key Observations :
Crystallographic and Spectroscopic Properties
Crystallographic Data:
Spectroscopic Trends :
Antimicrobial and Antichlamydial Activity
- N'-(2-Ethoxybenzylidene)-4-methoxybenzohydrazide (SF4) : Exhibits moderate antichlamydial activity (MIC = 8 µg/mL) due to balanced lipophilicity from the ethoxy group .
- N'-(3,5-Dibromo-4-hydroxybenzylidene)-4-methoxybenzohydrazide : Enhanced activity (MIC = 2 µg/mL) attributed to bromine's electron-withdrawing effects and hydrogen-bonding capacity .
- N'-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide : Shows antibacterial activity against S. aureus (MIC = 16 µg/mL) via O–H⋯N hydrogen bonding with microbial enzymes .
Enzyme Inhibition
- Thiosemicarbazide derivatives (e.g., N'-(2-ethoxybenzylidene)piperazine-1-carbothiohydrazide) inhibit New Delhi metallo-β-lactamase (NDM-1) with IC50 = 5.2 µM, highlighting the role of sulfur in metal chelation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
